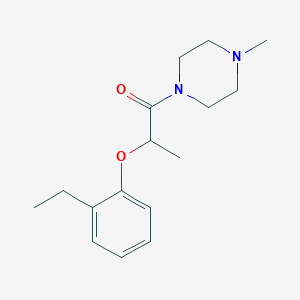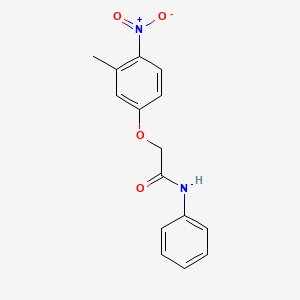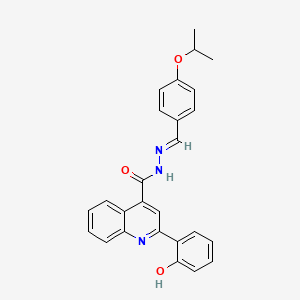
2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a methylpiperazinyl group attached to a propanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 2-ethylphenol with an appropriate halogenating agent to form 2-ethylphenyl halide.
Nucleophilic Substitution: The 2-ethylphenyl halide is then reacted with sodium alkoxide to form 2-ethylphenoxy.
Formation of the Piperazinyl Intermediate: Separately, 4-methylpiperazine is prepared through the reaction of piperazine with methylating agents.
Coupling Reaction: The final step involves the coupling of the 2-ethylphenoxy intermediate with the 4-methylpiperazinyl intermediate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Lacks the ethyl group on the phenoxy ring.
2-(2-Ethylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one: Contains an ethyl group on the piperazine ring instead of a methyl group.
Uniqueness
2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the presence of both the ethylphenoxy and methylpiperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(2-ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-14-7-5-6-8-15(14)20-13(2)16(19)18-11-9-17(3)10-12-18/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBVDKZBDHZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)
![2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B6039972.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)
![(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6040030.png)
![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)

